An In-depth Technical Guide on the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors
An In-depth Technical Guide on the Mechanism of Action of Dihydrofolate Reductase (DHFR) Inhibitors
Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "Dhfr-IN-1." This guide therefore provides a comprehensive overview of the general mechanism of action of Dihydrofolate Reductase (DHFR) inhibitors, utilizing well-characterized examples such as methotrexate and trimethoprim to illustrate the core principles, experimental methodologies, and relevant quantitative data.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3] Consequently, DHFR is vital for cell proliferation and growth.[4] The inhibition of DHFR is a key therapeutic strategy for diseases characterized by rapid cell division, such as cancer and bacterial infections.[5][6] DHFR inhibitors are a class of antifolate drugs that bind to the active site of the enzyme, preventing the production of THF and thereby disrupting DNA synthesis and cell division.[6]
Core Mechanism of Action
The primary mechanism of action of DHFR inhibitors is competitive inhibition.[3] These molecules are typically structural analogs of the natural substrate, dihydrofolate, allowing them to bind with high affinity to the active site of the DHFR enzyme.[5] This binding event physically blocks the access of DHF to the active site, preventing its reduction to THF.
The catalytic cycle of DHFR involves the binding of both DHF and the cofactor NADPH.[4] The enzyme then facilitates the transfer of a hydride ion from NADPH to DHF, producing THF and NADP+.[7] DHFR inhibitors interrupt this cycle. The resulting depletion of the intracellular pool of THF has several downstream consequences:
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Inhibition of Thymidylate Synthesis: THF is a cofactor for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[7]
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Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo synthesis of purines (adenine and guanine), which are essential components of DNA and RNA.[3]
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Disruption of Amino Acid Metabolism: THF is involved in the metabolism of certain amino acids, such as serine and methionine.[3]
The collective effect of these disruptions is the cessation of DNA replication and cell division, leading to cell death, particularly in rapidly proliferating cells like cancer cells and bacteria.[6]
Quantitative Data for Common DHFR Inhibitors
The potency of DHFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values can vary depending on the specific inhibitor, the target organism's DHFR, and the experimental conditions. Below is a summary of representative data for the well-known DHFR inhibitors methotrexate and trimethoprim.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Citation(s) |
| Methotrexate | Human DHFR | 0.12 ± 0.07 µM | 1.1 nM | [8][9] |
| Methotrexate | Wuchereria bancrofti DHFR | 1.2 ± 0.2 nM | [10] | |
| Methotrexate | Staphylococcus aureus DHFR (DfrB) | 0.71 ± 0.08 nM | [11] | |
| Methotrexate | Staphylococcus aureus DHFR (DfrG) | 1.8 nM | [11] | |
| Trimethoprim | Streptococcus pneumoniae DHFR | 480 nM | 147 ± 49 nM | [3] |
| Trimethoprim | Escherichia coli DHFR (Wild-Type) | < 5 µM | [12] | |
| Trimethoprim | Wuchereria bancrofti DHFR | 6 ± 0.06 µM | [10] |
Experimental Protocols
1. DHFR Enzyme Activity Assay (Spectrophotometric)
This protocol is a standard method for measuring the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][7]
-
Reagents and Materials:
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NADPH.
-
Add the DHFR enzyme source (purified enzyme or lysate) to the reaction mixture and mix gently.
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm to check for any non-specific NADPH oxidation.[1]
-
Initiate the reaction by adding the DHF substrate and immediately start recording the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes).[4]
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The rate of decrease in absorbance is proportional to the DHFR activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
2. Expression and Purification of Recombinant DHFR
This protocol outlines the general steps for producing and purifying recombinant DHFR, often with an affinity tag (e.g., His-tag), for use in in vitro assays.[5][10]
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the DHFR gene.[5]
-
Luria-Bertani (LB) medium with appropriate antibiotic selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis buffer (e.g., containing BugBuster™ reagent or using sonication).[5]
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).[10]
-
Wash and elution buffers for chromatography.
-
-
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.[5]
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]
-
Induce protein expression by adding IPTG and continue to culture for several hours or overnight, often at a lower temperature (e.g., 25°C).[10]
-
-
Harvesting and Lysis:
-
Purification:
-
Load the clarified lysate onto an equilibrated affinity chromatography column (e.g., Ni-NTA).[10]
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant DHFR from the column using an elution buffer containing a high concentration of an eluting agent (e.g., imidazole for His-tagged proteins).[10]
-
Analyze the purity of the eluted fractions using SDS-PAGE.
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-
Visualizations
Caption: Folate metabolism pathway and the point of DHFR inhibition.
Caption: Experimental workflow for a spectrophotometric DHFR activity assay.
Caption: Logical flow from DHFR inhibition to cellular effects.
References
- 1. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 6. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression, purification, and inhibition profile of dihydrofolate reductase from the filarial nematode Wuchereria bancrofti | PLOS One [journals.plos.org]
- 11. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of antibacterial compounds that constrain evolutionary pathways to resistance - PMC [pmc.ncbi.nlm.nih.gov]
